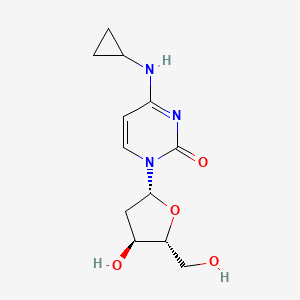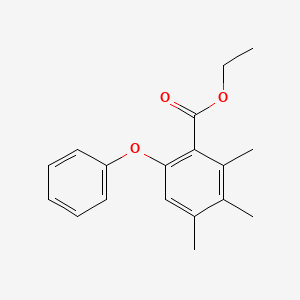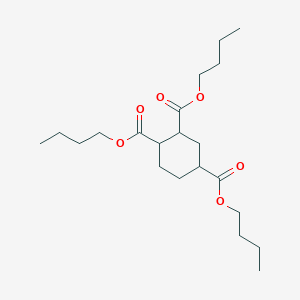
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an indanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the parent indanol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: 2,3-dihydro-1H-inden-2-ol.
Substitution: Various substituted indanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. Organoselenium compounds are known for their antioxidant properties and potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of selenium-containing polymers and materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol exerts its effects is largely dependent on its chemical reactivity. The phenylselanyl group can participate in redox reactions, influencing the compound’s antioxidant activity. Additionally, the compound may interact with biological molecules, such as proteins and nucleic acids, through selenium-mediated covalent bonding or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- (1S,2S,6R,7R)-6-(Phenylselanyl)tricyclo[5.2.1.0^{2,6}]dec-8-en-3-one
Uniqueness
Compared to similar compounds, (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol is unique due to its specific indanol structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
918442-99-6 |
|---|---|
Molekularformel |
C15H14OSe |
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
(1S,2S)-1-phenylselanyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14OSe/c16-14-10-11-6-4-5-9-13(11)15(14)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1 |
InChI-Schlüssel |
LZKLFUGCEURUDG-GJZGRUSLSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)[Se]C3=CC=CC=C3)O |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)[Se]C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B15169360.png)
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)


![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)





